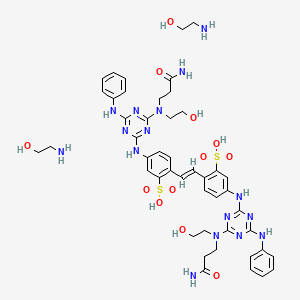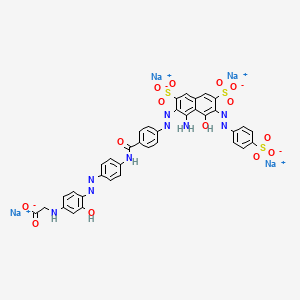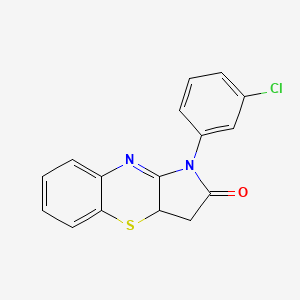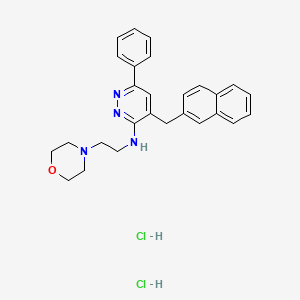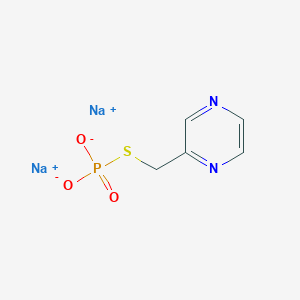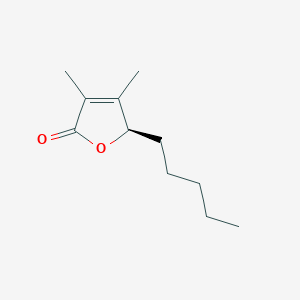
Dihydrobovolide, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrobovolide, ®- is a chemical compound with the molecular formula C11H18O2 . It is also known by its IUPAC name 3,4-dimethyl-5-pentyl-2(5H)-furanone . This compound is notable for its characteristic aroma, which is reminiscent of green tea .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrobovolide, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3,4-dimethyl-5-pentyl-2(5H)-furanone as a starting material . The reaction conditions often involve specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dihydrobovolide, ®- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally include steps to purify the compound through distillation or crystallization .
化学反応の分析
Types of Reactions
Dihydrobovolide, ®- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Dihydrobovolide, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfactory receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the flavor and fragrance industry due to its characteristic aroma.
作用機序
The mechanism of action of Dihydrobovolide, ®- involves its interaction with specific molecular targets. The compound may bind to olfactory receptors, triggering a cascade of biochemical events that result in the perception of its aroma . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- Dihydrobovolide, (±)-
- Dihydrobovolide, (S)-
- 3,4-Dimethyl-5-pentyl-2(5H)-furanone
Uniqueness
Dihydrobovolide, ®- is unique due to its specific stereochemistry, which can influence its aroma and reactivity. The ®-enantiomer may have different properties compared to its (S)-enantiomer or racemic mixture .
特性
CAS番号 |
352208-23-2 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
(2R)-3,4-dimethyl-2-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3/t10-/m1/s1 |
InChIキー |
LRKURLXWGJNWOJ-SNVBAGLBSA-N |
異性体SMILES |
CCCCC[C@@H]1C(=C(C(=O)O1)C)C |
正規SMILES |
CCCCCC1C(=C(C(=O)O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


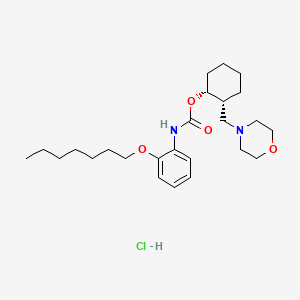
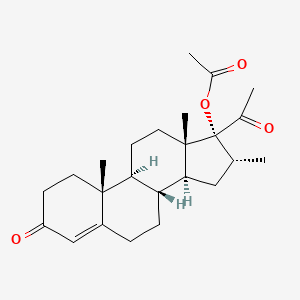
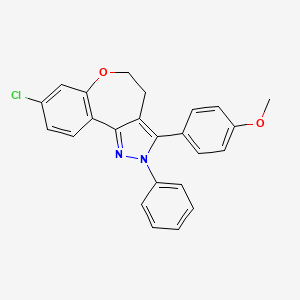
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
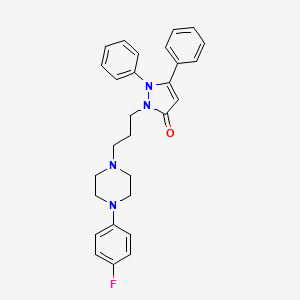
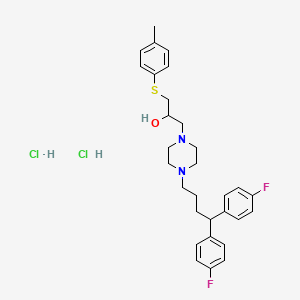
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
